3-Chloro-5-nitropyridin-4-amine
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Overview
Description
3-Chloro-5-nitropyridin-4-amine is an organic compound with the molecular formula C5H4ClN3O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 3-position, a nitro group at the 5-position, and an amino group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitropyridin-4-amine typically involves the nitration of 3-chloro-4-aminopyridine. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 5-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-nitropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation, although this is less common.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products
Substitution: Products include various substituted pyridines.
Reduction: The major product is 3-chloro-4,5-diaminopyridine.
Oxidation: Products depend on the specific conditions but can include oxidized pyridine derivatives.
Scientific Research Applications
3-Chloro-5-nitropyridin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-5-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-nitropyridin-2-amine
- 5-Chloro-3-nitropyridin-2-amine
- 4-Amino-3-chloro-5-nitropyridine
Uniqueness
3-Chloro-5-nitropyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields .
Properties
IUPAC Name |
3-chloro-5-nitropyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJAZHZQIPPEDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672156 |
Source
|
Record name | 3-Chloro-5-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89284-28-6 |
Source
|
Record name | 3-Chloro-5-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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